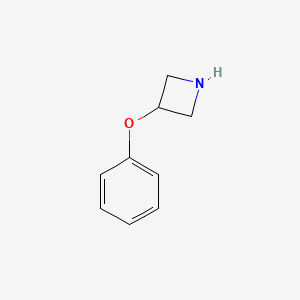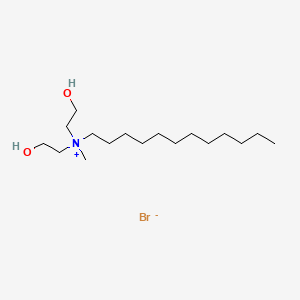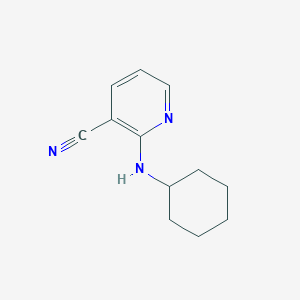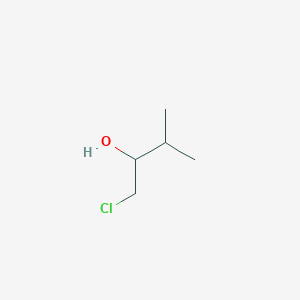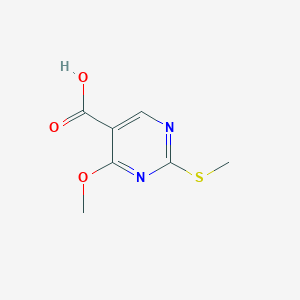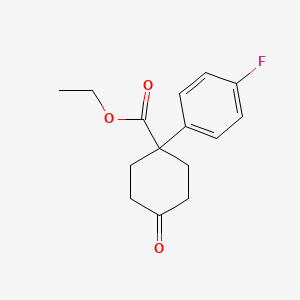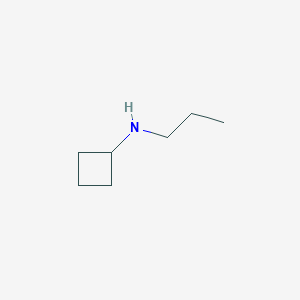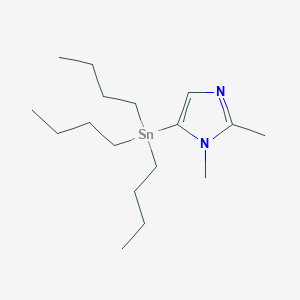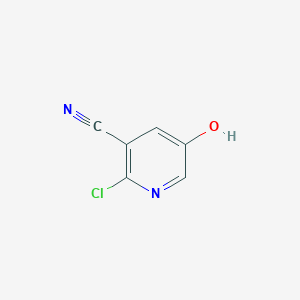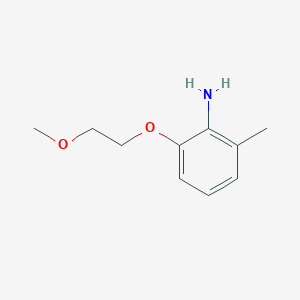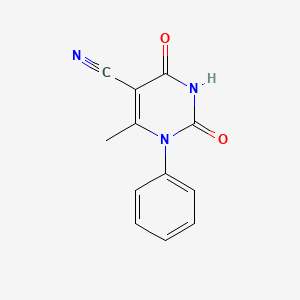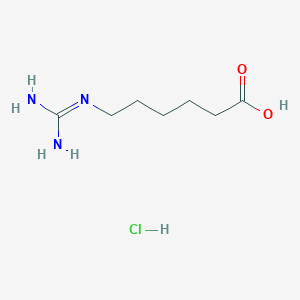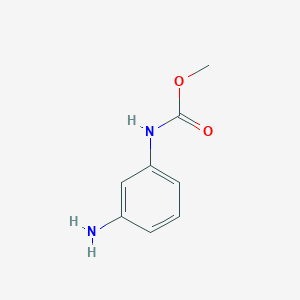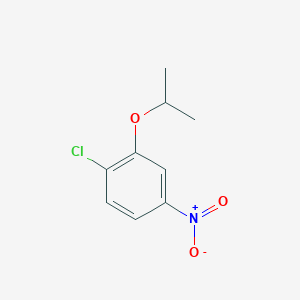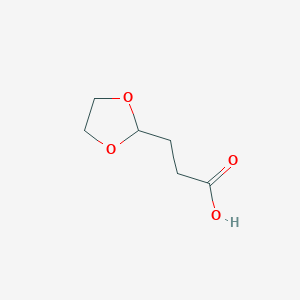
3-(1,3-Dioxolan-2-yl)propanoic acid
説明
3-(1,3-Dioxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 1,3-Dioxolane-2-propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxolan-2-yl)propanoic acid is characterized by the presence of a 1,3-dioxolane ring attached to a propanoic acid group . The molecular weight of this compound is approximately 146.141 Da .Physical And Chemical Properties Analysis
3-(1,3-Dioxolan-2-yl)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 246.1±25.0 °C at 760 mmHg, and a flash point of 102.6±16.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 56 Å2 and a molar volume of 119.5±3.0 cm3 .科学的研究の応用
1. Catalytic Condensations in Renewable Chemistry
The compound 3-(1,3-Dioxolan-2-yl)propanoic acid is involved in heterogeneously catalyzed condensations, such as the transformation of glycerol with various aldehydes and ketones. This process leads to the formation of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are promising as novel platform chemicals, particularly for the production of 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
2. Addition Reactions in Organic Synthesis
It is utilized in the diastereoselective addition of radicals to chiral 1,3-dioxin-4-ones. This application is significant in the creation of spirocyclic compounds and the study of radical reactions involving 1,3-dioxolan-2-yl radicals, contributing to our understanding of organic synthesis mechanisms (Graalfs, Fröhlich, Wolff, & Mattay, 1999).
3. Novel Synthesis of β-Amino Acids
Research has demonstrated its role in the stereocontrolled transformation of D- and L-glyceraldehyde into 3-amino-2-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)propanoic acids. This synthesis method is pivotal for the production of certain β-amino acids, highlighting its versatility in stereocontrolled organic synthesis (Fernandez, Otero, Estévez, & Estévez, 2006).
4. Development of Optically Active Cations
The compound has been used in generating optically active 1,3-dioxolan-2-yl cation intermediates. These intermediates are crucial in enantioselective reactions and have applications in creating specific stereochemical outcomes in synthetic organic chemistry (Fujita, Wakita, & Sugimura, 2011).
5. Enhancing Properties of Liquid Crystals
Studies have shown its role in enhancing the dielectric and optical anisotropy of liquid crystals. The introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly improves their electrical and optical properties, indicating potential applications in advanced display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Safety And Hazards
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKVBGGCFPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515710 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)propanoic acid | |
CAS RN |
4388-56-1 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



